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5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione

Lipophilicity Drug-likeness Permeability

Researchers screening fragment libraries against CNS targets often encounter false negatives from lipophilic aggregation-the para-amino isomer (LogP 1.21) precipitates above 10 µM in aqueous buffers. This meta-amino isomer (LogP 0.41) delivers ~6-fold lower lipophilicity and only three H-bond acceptor sites, reducing off-target promiscuity. • Matched molecular pair with para isomer (CAS 1114823-91-4) for deconvoluting lipophilicity-driven vs. H-bonding affinity • Free primary aniline enables rapid amide coupling, reductive amination, or sulfonamide derivatization • Rigid core (Fsp3 0.2, one rotatable bond) ideal for fragment growing/merging Supplied at 95% purity with room-temperature storage and non-hazardous global shipping.

Molecular Formula C15H14N4O2
Molecular Weight 282.3 g/mol
CAS No. 1114822-85-3
Cat. No. B1372698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione
CAS1114822-85-3
Molecular FormulaC15H14N4O2
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1CC2=C3C(=C(N2C1)C4=CC(=CC=C4)N)C(=O)NNC3=O
InChIInChI=1S/C15H14N4O2/c16-9-4-1-3-8(7-9)13-12-11(10-5-2-6-19(10)13)14(20)17-18-15(12)21/h1,3-4,7H,2,5-6,16H2,(H,17,20)(H,18,21)
InChIKeyRUWIMHQTUUVVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 5-(3-Aminophenyl)pyridazino[4,5-a]pyrrolizine-1,4-dione


5-(3-Aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione (CAS 1114822-85-3) is a heterocyclic small molecule built on a fused pyridazino-pyrrolizine-dione core bearing a meta-aminophenyl substituent. Its molecular formula is C15H14N4O2 with a molecular weight of 282.30 g/mol . The compound is offered as a research chemical with a typical purity of 95% and is characterized by a computed LogP of 0.41, a topological polar surface area (TPSA) of 96.67 Ų, and three hydrogen-bond donor and three hydrogen-bond acceptor sites [1]. These physicochemical properties place it in a favorable region of drug-like chemical space and distinguish it from its closest positional isomer, the para-amino analog (CAS 1114823-91-4).

Low-lipophilicity scaffold supports fragment-based library screening
Meta-amino group provides derivatization handle for SAR expansion
Positional isomer identity avoids para-analog substitution errors

Why the 3-Aminophenyl Isomer Cannot Be Replaced by the 4-Aminophenyl Analog


The 3-aminophenyl (meta) and 4-aminophenyl (para) positional isomers share the identical molecular formula (C15H14N4O2) and molecular weight (282.30 g/mol), which can create a false impression of interchangeability in procurement. However, the relocation of the aniline nitrogen from the para to the meta position fundamentally alters the compound's physicochemical and interaction profile. The meta isomer exhibits a substantially lower computed LogP (0.41) versus the para isomer (1.21), a difference of approximately 0.8 log units that translates to a roughly 6-fold difference in lipophilicity and is expected to impact membrane permeability, aqueous solubility, and non-specific protein binding . Additionally, the para isomer displays four hydrogen-bond acceptor sites compared to three for the meta isomer, reflecting altered electronic distribution that can directly influence target recognition, binding pose, and selectivity . For programs where a specific hydrogen-bonding topology or a defined lipophilicity window is required—such as CNS drug discovery or fragment-based screening—substituting one isomer for the other without experimental validation introduces uncontrolled variables that may invalidate SAR interpretation.

Lipophilicity shift

Lower computed lipophilicity vs. para isomer may alter solubility, permeability, and non-specific binding, potentially invalidating assay conditions calibrated for the para analog.

Hydrogen-bond acceptor mismatch

Different HBA count between isomers changes the hydrogen-bonding pharmacophore, potentially affecting target recognition and selectivity.

Amino vector geometry

Meta vs. para amino group orientation shifts the derivatization exit vector, which may influence binding pocket complementarity.

Quantitative Differentiation Evidence vs. Closest Analogs


Meta- vs. Para-Substitution Lipophilicity Differential

The 3-aminophenyl (meta) isomer exhibits a computed LogP of 0.41, whereas the 4-aminophenyl (para) isomer has a LogP of 1.21, representing a 0.8 log-unit difference measured under identical computational conditions . This places the meta compound closer to the optimal LogP range (1–3) for oral bioavailability while retaining greater aqueous solubility, a property that can be critical for in vitro assay compatibility and in vivo formulation.

Lipophilicity Differential
Head-to-head
LogP 0.41 vs 1.21 (Δ = –0.80)
~6.3-fold less lipophilic
Supports solubility and permeability differentiation review
Computed LogP values from vendor datasheets; experimental validation required
Lipophilicity Drug-likeness Permeability Physicochemical profiling

Divergent Hydrogen-Bond Acceptor Count Between Isomers

The 3-aminophenyl isomer possesses three hydrogen-bond acceptor (HBA) sites, whereas the 4-aminophenyl isomer contains four HBA sites, despite both having three hydrogen-bond donors . This difference originates from the altered electronic environment of the dione oxygens and the pyridazine ring nitrogens induced by the meta vs. para substitution, which modulates the availability of lone-pair electrons for intermolecular hydrogen bonding.

H-Bond Acceptor Count
Head-to-head
HBA = 3 (meta) vs 4 (para)
ΔHBA = –1
May inform hydrogen-bonding pharmacophore interpretation
Calculated HBA values; impacts binding mode and off-target liability assessment
Hydrogen bonding Molecular recognition Target engagement SAR

Meta-Substitution Yields a Compact, Low-Flexibility Scaffold

The target compound has a fraction of sp³-hybridized carbons (Fsp3) of 0.2 and only one rotatable bond, reflecting a relatively flat and rigid scaffold . While comparable data for the para isomer are not explicitly reported, the identical core structure and rotatable bond count (1 rotatable bond for both ) indicate that both isomers share this constrained topology. The meta-amino positioning, however, places the aniline nitrogen in a different steric environment relative to the fused ring system, which may influence binding pocket complementarity in protein targets.

Scaffold Rigidity
Context-dependent
Fsp3 = 0.2, Rotatable bonds = 1
Meta-amino vector differs from para
Supports fragment scaffold selection and vector comparison
Similar core rigidity; differentiation arises from amino geometry
Molecular complexity 3D conformation Fragment-based drug design Fsp3

Recommended Application Scenarios Based on Differentiation Evidence


Fragment-Based Discovery with Low-Lipophilicity Scaffold

With a LogP of 0.41 and only three H-bond acceptor sites, the 3-aminophenyl isomer is better suited than the para analog (LogP 1.21, HBA 4) for fragment libraries targeting CNS or other targets where excessive lipophilicity contributes to off-target promiscuity and poor solubility . Its low Fsp3 (0.2) and single rotatable bond make it an ideal rigid core for fragment growing or merging strategies.

Selectivity Profiling via Positional Isomer Pairs

The meta isomer, in combination with its para counterpart, forms a matched molecular pair that can be used to probe the spatial tolerance of a target binding site for the aniline substituent . The 0.8 LogP difference and altered HBA count provide a clear physicochemical baseline for deconvoluting lipophilicity-driven vs. hydrogen-bonding-driven affinity changes in biochemical or biophysical assays.

Solubility-Sensitive Biochemical Screening Cascades

Compounds with LogP values exceeding 1.0 frequently encounter solubility limitations in aqueous assay buffers at concentrations above 10 µM. The target compound's LogP of 0.41 predicts substantially higher aqueous solubility than the para isomer, reducing the risk of false negatives arising from compound precipitation or aggregation in primary screening .

Medicinal Chemistry Expansion at the Meta-Amino Vector

The free primary aniline at the meta position provides a synthetic handle for rapid derivatization (amide coupling, reductive amination, sulfonamide formation) to explore structure-activity relationships. The distinct geometry of the meta-amino group, compared to the para-amino exit vector, enables exploration of chemical space regions that the para isomer cannot access without scaffold hopping .

Application
Selection Property
Validation Focus
Fragment-based library design
Low computed lipophilicity scaffold
Solubility and ligand-efficiency profiling
Isomer-pair selectivity screening
Positional isomer with distinct LogP/HBA profile
Target binding-site spatial tolerance assessment
Aqueous assay compatibility
Predicted higher aqueous solubility
Aggregation and precipitation control in screening
Meta-amino derivatization
Free primary aniline at meta position
SAR expansion via amide/sulfonamide coupling
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